molecular formula C16H9Cl3IN3O2 B12738937 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- CAS No. 122322-24-1

3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo-

Cat. No.: B12738937
CAS No.: 122322-24-1
M. Wt: 508.5 g/mol
InChI Key: LYMZTNSDZXMCIS-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- is a complex organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of Substituents: The chloropyridinyl, dichlorophenyl, and iodo groups are introduced through various substitution reactions, often using halogenation reagents and catalysts.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysis: Using metal catalysts to facilitate specific reactions.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents to remove oxygen or add hydrogen.

    Substitution: Halogenation and other substitution reactions to modify the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-bromo-: Similar structure with a bromine atom instead of iodine.

    3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-fluoro-: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- may confer unique properties, such as increased molecular weight and specific reactivity patterns, distinguishing it from its analogs.

Properties

CAS No.

122322-24-1

Molecular Formula

C16H9Cl3IN3O2

Molecular Weight

508.5 g/mol

IUPAC Name

5-[(6-chloropyridin-3-yl)methoxy]-2-(3,4-dichlorophenyl)-4-iodopyridazin-3-one

InChI

InChI=1S/C16H9Cl3IN3O2/c17-11-3-2-10(5-12(11)18)23-16(24)15(20)13(7-22-23)25-8-9-1-4-14(19)21-6-9/h1-7H,8H2

InChI Key

LYMZTNSDZXMCIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Cl)I)Cl)Cl

Origin of Product

United States

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